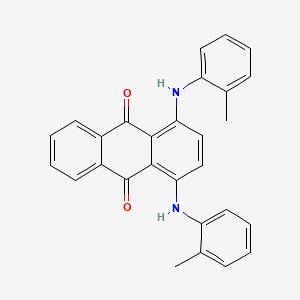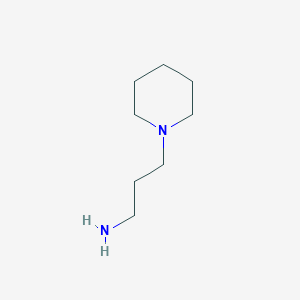
3-(哌啶-1-基)丙-1-胺
概述
描述
3-(Piperidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H18N2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of 3-(Piperidin-1-yl)propan-1-amine involves reactions with hydrazine hydrate in ethanol under reflux conditions . Other methods may involve the use of microwave irradiation .Molecular Structure Analysis
The molecular structure of 3-(Piperidin-1-yl)propan-1-amine consists of a piperidine ring attached to a propylamine group .Chemical Reactions Analysis
3-(Piperidin-1-yl)propan-1-amine can undergo various chemical reactions. For instance, it can react with 2,4-dichloro-1,6-naphthyridine in acetonitrile at 80°C .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Piperidin-1-yl)propan-1-amine include a molecular weight of 142.24 g/mol . It has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It is very soluble, with a solubility of 19.7 mg/ml .科学研究应用
Drug Discovery
Piperidine derivatives, including 3-(Piperidin-1-yl)propan-1-amine, are pivotal cornerstones in the production of drugs . They exhibit several important pharmacophoric features and are utilized in different therapeutic applications .
Anticancer Agents
Piperidine derivatives are being utilized as anticancer agents . They show a wide variety of biological activities and are a vital fundament in the production of drugs .
Antimicrobial Agents
Piperidine derivatives are also used as antimicrobial agents . They have shown effectiveness against various types of bacteria and fungi .
Analgesic Agents
Piperidine derivatives are used as analgesic agents . They have been found to be effective in relieving pain .
Anti-inflammatory Agents
Piperidine derivatives are used as anti-inflammatory agents . They have been found to be effective in reducing inflammation .
安全和危害
未来方向
Piperidines, including 3-(Piperidin-1-yl)propan-1-amine, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were also covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
作用机制
Target of Action
3-(Piperidin-1-yl)propan-1-amine is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
It is reported to have high gastrointestinal absorption and a lipophilicity (log po/w) of 209, suggesting potential for good bioavailability .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects
属性
IUPAC Name |
3-piperidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-4-8-10-6-2-1-3-7-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUCXULQKPWSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188778 | |
| Record name | Piperidine-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-yl)propan-1-amine | |
CAS RN |
3529-08-6 | |
| Record name | 1-Piperidinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine-1-propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine-1-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-1-propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 3-(Piperidin-1-yl)propan-1-amine play in the synthesis of ML400?
A1: In the synthesis of ML400, 3-(Piperidin-1-yl)propan-1-amine acts as a nucleophile. [] It reacts with an electrophilic intermediate formed in a previous step, resulting in the formation of a new carbon-nitrogen bond. This reaction is carried out in the presence of potassium tert-butoxide (t-BuOK) in anhydrous Dimethylacetamide (DMA) at 135°C under a nitrogen atmosphere. []
Q2: Are there alternative synthetic routes for ML400 that do not utilize 3-(Piperidin-1-yl)propan-1-amine?
A2: The provided research focuses solely on one specific synthetic route for ML400. [] It does not explore alternative synthetic strategies. Further research would be needed to determine if other routes exist that utilize different reagents or reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

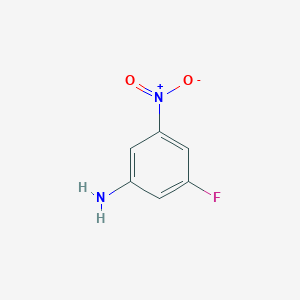

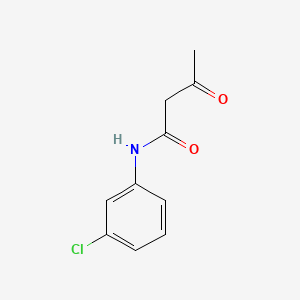
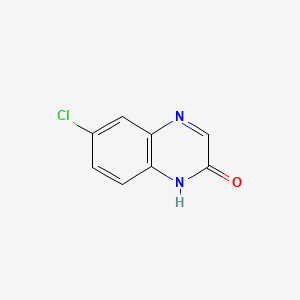



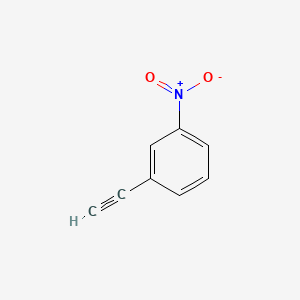


![1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine](/img/structure/B1294372.png)
![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)
